

An In-depth Technical Guide to endo-BCN-PEG4amine: Properties and Applications

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for the use of **endo-BCN-PEG4-amine**, a heterobifunctional linker critical in the field of bioconjugation and drug development.

Core Chemical Properties

Endo-BCN-PEG4-amine is a versatile crosslinker featuring a bicyclo[6.1.0]nonyne (BCN) moiety and a primary amine, separated by a hydrophilic polyethylene glycol (PEG) spacer. This structure allows for a two-step sequential or one-pot bioconjugation strategy.

Physicochemical Properties

A summary of the key physicochemical properties of **endo-BCN-PEG4-amine** is presented in Table 1.



Property	Value	Reference
Molecular Formula	C21H36N2O6	[1][2]
Molecular Weight	412.52 g/mol	[1][2][3]
CAS Number	1898221-77-6	[1][2][3]
Appearance	Colorless oil or solid	[4]
Purity	Typically ≥95% or ≥98%	[1][5]
Solubility	Soluble in water, DMSO, DMF, and DCM	[1]
Storage Conditions	Store at -20°C, desiccated	[1]

Structural Information

Identifier	Value	Reference
IUPAC Name	[(1R,8S)-9-bicyclo[6.1.0]non-4- ynyl]methyl N-[2-[2-[2-[2-(2- aminoethoxy)ethoxy]ethoxy]et hoxy]ethyl]carbamate	[2]
SMILES	C1C[C@@H]2INVALID- LINKCCC#C1	[2]

Reactivity and Applications

The utility of **endo-BCN-PEG4-amine** stems from its two distinct reactive functionalities: the BCN group and the primary amine.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The BCN group is a strained alkyne that reacts rapidly and specifically with azide-functionalized molecules in a copper-free "click chemistry" reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[1][3]. This reaction is bioorthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native biological processes[4].



• Reaction Kinetics: The reaction between BCN and azides is a second-order reaction. While the specific rate constant for **endo-BCN-PEG4-amine** is not readily available, the reaction of BCN with benzyl azide is in the range of 0.01-1 M⁻¹s⁻¹[6]. The reaction rate can be influenced by the electronic properties of the azide, with electron-deficient azides exhibiting faster kinetics[6].

Amine-Reactive Chemistry

The terminal primary amine can be reacted with various electrophiles, most commonly activated esters such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds[1][3]. This reaction is widely used to label proteins, antibodies, and other biomolecules containing accessible carboxylic acid groups.

Reaction Conditions: The reaction of the amine with NHS esters is typically carried out in an
aqueous buffer at a pH of 7.2-8.5[7]. Common buffers include phosphate, borate, or
bicarbonate buffers. Amine-containing buffers such as Tris should be avoided as they will
compete in the reaction.

The hydrophilic PEG4 spacer enhances the aqueous solubility of the molecule and its conjugates, reduces aggregation, and minimizes steric hindrance[4].

Experimental Protocols

The following are generalized protocols for the use of **endo-BCN-PEG4-amine** in bioconjugation. Optimization may be required for specific applications.

Protocol 1: Two-Step Antibody-Drug Conjugation

This protocol describes the labeling of an antibody with a small molecule drug. First, the drug is functionalized with an azide group. Then, the antibody is modified with **endo-BCN-PEG4-amine** via an NHS ester intermediate, followed by the SPAAC reaction with the azide-modified drug.

Materials:

Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)



- endo-BCN-PEG4-NHS ester (can be synthesized from endo-BCN-PEG4-amine and an NHS ester activation reagent, or purchased directly)
- Azide-functionalized small molecule drug
- Dimethyl sulfoxide (DMSO)
- Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
- Quenching buffer: 1 M Tris-HCl, pH 8.0
- Purification columns: Size-exclusion chromatography (SEC) and/or Hydrophobic Interaction Chromatography (HIC)

Procedure:

- Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), it
 must be exchanged into an amine-free buffer such as PBS. The antibody concentration
 should be adjusted to 2-5 mg/mL.
- · Activation of Antibody with BCN:
 - Dissolve endo-BCN-PEG4-NHS ester in DMSO to a stock concentration of 10 mM.
 - Add a 10-20 fold molar excess of the BCN-NHS ester solution to the antibody solution.
 - Incubate for 1-2 hours at room temperature with gentle mixing.
- Purification of BCN-Antibody: Remove excess, unreacted BCN-NHS ester using a desalting column (size-exclusion chromatography) equilibrated with PBS, pH 7.4.
- Conjugation via SPAAC:
 - Dissolve the azide-functionalized drug in DMSO.
 - Add a 3-5 fold molar excess of the azide-drug to the purified BCN-antibody.
 - Incubate for 4-12 hours at room temperature or overnight at 4°C.



- Purification of the Antibody-Drug Conjugate (ADC):
 - Size-Exclusion Chromatography (SEC): To remove unreacted small molecule drug, the reaction mixture can be purified using a SEC column. This method separates molecules based on size[8].
 - Hydrophobic Interaction Chromatography (HIC): For a more refined purification that can separate ADCs with different drug-to-antibody ratios (DAR), HIC is recommended. This technique separates molecules based on their hydrophobicity[9][10][11].

Characterization: The final ADC should be characterized by methods such as UV-Vis spectroscopy (to determine DAR), SDS-PAGE, and mass spectrometry.

Protocol 2: Immobilization on a Carboxylated Surface

This protocol describes the covalent attachment of **endo-BCN-PEG4-amine** to a surface functionalized with carboxylic acid groups, such as a sensor chip or a nanoparticle.

Materials:

- Carboxylated surface
- endo-BCN-PEG4-amine
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Activation buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Coupling buffer: 10 mM sodium acetate, pH 5.0
- Blocking solution: 1 M ethanolamine-HCl, pH 8.5

Procedure:

- Surface Activation:
 - Prepare a solution of 0.4 M EDC and 0.1 M NHS in the activation buffer.

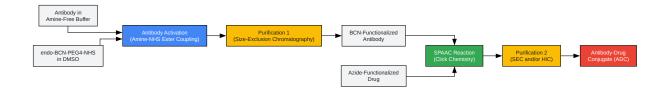


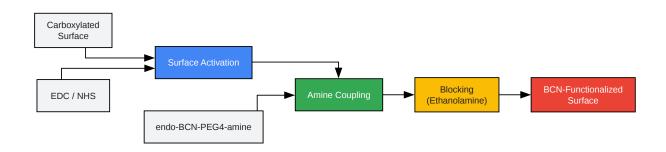
- Inject the EDC/NHS solution over the carboxylated surface for a sufficient time to activate the carboxyl groups (e.g., 5-10 minutes).
- Coupling of endo-BCN-PEG4-amine:
 - Dissolve endo-BCN-PEG4-amine in the coupling buffer to a concentration of 0.1-1 mg/mL.
 - Inject the amine solution over the activated surface. The primary amine will react with the NHS-activated carboxyl groups to form a stable amide bond.
- Blocking:
 - Inject the blocking solution over the surface to quench any unreacted NHS-ester groups.
- Subsequent SPAAC Reaction: The BCN-functionalized surface is now ready for reaction with an azide-containing molecule of interest.

Visualizing Workflows

The following diagrams illustrate the experimental workflows described above.







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